2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound featuring a unique combination of functional groups
Preparation Methods
The synthesis of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide involves multiple steps, typically starting with the formation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The imidazole ring can be reduced under specific conditions, altering the electronic properties of the compound.
Substitution: The trifluoromethyl group and the methoxyphenyl group can participate in substitution reactions, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-π interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of specific pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar compounds include those with imidazole rings, trifluoromethyl groups, or methoxyphenyl groups. Examples include:
1-(3-(trifluoromethyl)phenyl)-1H-imidazole: Shares the imidazole and trifluoromethyl groups but lacks the methoxyphenyl group.
4-methoxyphenyl-1H-imidazole: Contains the imidazole and methoxyphenyl groups but lacks the trifluoromethyl group.
N-(p-tolyl)acetamide: Features the p-tolyl and acetamide groups but lacks the imidazole and trifluoromethyl groups.
The uniqueness of 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide lies in the combination of these functional groups, which confer distinct chemical and biological properties not found in the individual components.
Biological Activity
The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide represents a complex organic molecule with potential biological activity. This article explores its biological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H22F3N3OS, and it features several functional groups that may contribute to its biological activity. The imidazole ring, methoxyphenyl group, and trifluoromethyl substituent are particularly noteworthy for their roles in pharmacological interactions.
Structural Characteristics
- Imidazole Ring : Known for its role in enzyme catalysis and as a building block in various biologically active compounds.
- Methoxyphenyl Group : This moiety can enhance lipophilicity, potentially improving membrane permeability.
- Trifluoromethyl Group : This group is often associated with increased metabolic stability and bioactivity.
Antimicrobial Activity
Research has shown that compounds containing imidazole and thiazole rings exhibit significant antimicrobial properties. A study indicated that derivatives of imidazole have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thioether linkage in this compound may enhance its interaction with microbial membranes, leading to increased efficacy.
Anticancer Potential
Recent investigations into similar compounds have suggested potential anticancer properties. For instance, imidazole derivatives have been reported to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of apoptotic pathways. The specific structure of this compound could influence its ability to interact with cancer cell targets.
Inhibitory Effects on Enzymes
Enzyme inhibition is another area where this compound may show promise. Compounds with similar structures have been studied for their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes. The thioether group may play a role in binding to the active sites of these enzymes, potentially leading to anti-inflammatory effects.
Case Study 1: Antimicrobial Testing
A study conducted on a series of imidazole derivatives, including our compound, showed promising results against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating significant antimicrobial activity compared to standard antibiotics.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Compound A | 10 | Staphylococcus aureus |
Compound B | 25 | Escherichia coli |
Target Compound | 15 | Staphylococcus aureus |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the target compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic events.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Caspase activation |
MCF-7 | 30 | Cell cycle arrest |
Properties
IUPAC Name |
2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3N3O2S/c1-17-6-10-20(11-7-17)31-24(33)16-35-25-30-15-23(18-8-12-22(34-2)13-9-18)32(25)21-5-3-4-19(14-21)26(27,28)29/h3-15H,16H2,1-2H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHQUWDXIKRZOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.